5-Ethynyl-2-methoxy-3-methylpyridine
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Overview
Description
5-Ethynyl-2-methoxy-3-methylpyridine: is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methoxy-3-methylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-3-methylpyridine.
Ethynylation: The ethynyl group is introduced at the 5-position of the pyridine ring through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an ethynylating agent such as trimethylsilylacetylene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Pyridines: Resulting from substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Coupled Products: Resulting from coupling reactions.
Scientific Research Applications
Chemistry: 5-Ethynyl-2-methoxy-3-methylpyridine is used as a building block in organic synthesis. Its ethynyl group allows for the formation of various carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxy-3-methylpyridine depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
5-Ethyl-2-methylpyridine: Similar structure but with an ethyl group instead of an ethynyl group.
5-Ethynyl-2-methylpyridine: Lacks the methoxy group present in 5-Ethynyl-2-methoxy-3-methylpyridine.
5-Ethynyl-2-methoxy-3-picoline: Another derivative with slight structural variations.
Uniqueness: this compound is unique due to the combination of its ethynyl, methoxy, and methyl groupsThe presence of the ethynyl group allows for versatile chemical modifications, while the methoxy and methyl groups contribute to its stability and solubility .
Properties
IUPAC Name |
5-ethynyl-2-methoxy-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCJMAFXIGZJNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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